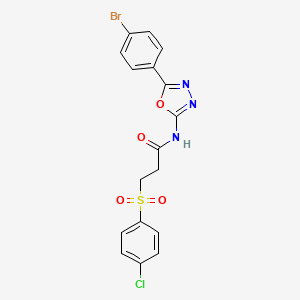![molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9](/img/structure/B2452802.png)
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a potent and selective agonist for the human orphan nuclear receptor CAR (constitutive androstane receptor). It has an EC50 of 49 nM in a CAR FRET assay and shows 50-fold selectivity for CAR over PXR . It belongs to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The empirical formula of CITCO is C19H12N3OCl3S. It has a molecular weight of 436.74 . The structure contains a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis
CITCO is a solid substance that is soluble in DMSO (28 mg/mL) but insoluble in water . The melting point and other physical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Agonist of Human Constitutive Androstane Receptor
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime, commonly known as CITCO, is a widely recognized agonist of the human constitutive androstane receptor (hCAR). This receptor is a crucial hepatic xenobiotic sensor protein with potential therapeutic indications. CITCO's stereochemical properties, such as E/Z isomerizations, have been examined to address its stability, which is critical for its therapeutic use (Diethelm-Varela et al., 2020).
Antitumor Activity
This compound's derivatives have shown cytotoxic activity against various human and murine cancer cell lines. The mechanism of action includes inducing apoptosis without arresting the cell cycle, highlighting its potential as a cancer treatment agent (Kumar et al., 2014).
Antibacterial and Antifungal Activities
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to understanding the broad spectrum of biological activities of these compounds, indicating their potential in treating infectious diseases (Ladani et al., 2009).
Herbicidal Activity
A range of derivatives, including aldehydes, oximes, and 2,4-dinitrophenyloximes, have been tested as potential herbicides. These compounds showed activity in various conditions, indicating their utility in agricultural applications (Andreani et al., 1991).
Antitubercular and Antioxidant Properties
Several derivatives have shown potent anti-tubercular activity, with some compounds exhibiting very low toxicity against normal cell lines. Additionally, these derivatives have been investigated for their antioxidant properties, contributing to their potential in treating tuberculosis and oxidative stress-related diseases (Ramprasad et al., 2015).
Identification as a Selective Agonist for Research
CITCO has been identified as a selective agonist for CAR over other nuclear receptors, aiding in the identification of CAR target genes in humans. This has broad implications for understanding the role of CAR in response to xenobiotic stress and its potential therapeutic applications (Maglich et al., 2003).
Wirkmechanismus
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor and stimulates its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .
Biochemical Pathways
Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport . These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Pharmacokinetics
This suggests that it may have good bioavailability when administered in a suitable formulation .
Result of Action
The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics . This can have various effects at the cellular level, depending on the specific substances involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFACQSWZNAMX-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)


![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)


![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)

